molecular formula C6H6ClO2P B14530136 Phenylphosphonochloridic acid CAS No. 62808-39-3

Phenylphosphonochloridic acid

Cat. No.: B14530136
CAS No.: 62808-39-3
M. Wt: 176.54 g/mol
InChI Key: CJZYIPIKCPFBSG-UHFFFAOYSA-N
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Description

Phenylphosphonochloridic acid is a highly reactive organophosphorus compound that serves as a versatile and critical building block in chemical synthesis. Its primary value in research stems from its role as a key intermediate for constructing a wide array of phosphorus-containing molecules. As an acid chloride, it readily undergoes reactions with nucleophiles, making it an ideal precursor for the synthesis of phenylphosphonic acid derivatives, esters, and amides. These compounds are of significant interest in the development of advanced materials. For instance, phenylphosphonic acid is extensively utilized as an effective flame retardant in polymers and plastics for the construction and electronics industries, helping to meet stringent fire safety regulations . Furthermore, the phenylphosphonic acid scaffold is a valuable intermediate in pharmaceutical and agrochemical research, contributing to the synthesis of active ingredients and specialty chemicals . Researchers also leverage its properties in creating specialty polymers, coatings, and dispersants to enhance material performance . This reagent is offered in high purity to ensure consistency and reliability in demanding research applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62808-39-3

Molecular Formula

C6H6ClO2P

Molecular Weight

176.54 g/mol

IUPAC Name

chloro(phenyl)phosphinic acid

InChI

InChI=1S/C6H6ClO2P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,8,9)

InChI Key

CJZYIPIKCPFBSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)Cl

Origin of Product

United States

Chemical Structure and Properties

Molecular Structure and Bonding

The phosphorus atom in this compound is sp³ hybridized, leading to a tetrahedral geometry. The key structural features include:

A direct and stable carbon-phosphorus (C-P) bond.

A polar phosphoryl (P=O) bond.

An acidic hydroxyl (P-OH) group.

A reactive phosphorus-chlorine (P-Cl) bond.

The presence of these different functional groups on the same phosphorus atom makes it a chiral center, meaning it can exist as two enantiomers.

Utilizing Phosphorous Acid as a Primary Phosphorus Source

Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular structure. While detailed experimental data is not extensively published, some general properties can be inferred.

Table 2: Physicochemical Properties of this compound

Property Value/Description
Molecular Formula C₆H₅ClHO₂P
Molecular Weight 194.55 g/mol
Appearance Typically a solid at room temperature.
Solubility Expected to be soluble in polar organic solvents and to react with protic solvents like water and alcohols.

| Acidity | The hydroxyl group attached to the phosphorus atom imparts acidic properties. |

Synthesis and Manufacturing in Academic Research

Laboratory-Scale Synthesis from Phenylphosphonic Dichloride

The most common laboratory synthesis of this compound involves the controlled reaction of phenylphosphonic dichloride (C₆H₅POCl₂) with one equivalent of water. google.com This reaction must be carefully managed to prevent further hydrolysis to phenylphosphonic acid (C₆H₅PO(OH)₂).

Reaction: C₆H₅POCl₂ + H₂O → C₆H₅PO(OH)Cl + HCl

The reaction is often carried out in an inert solvent to moderate the reaction rate and facilitate handling. The presence of trace amounts of water in a reaction mixture containing phenylphosphonic dichloride can lead to the in-situ formation of this compound. google.com

Stereochemical Outcomes and Mechanism of Nucleophilic Attack

Alternative Synthetic Routes Explored in Research

While the partial hydrolysis of phenylphosphonic dichloride is the standard method, researchers have explored other potential synthetic pathways. These alternative routes are often more complex and may be employed to access specific derivatives or to study reaction mechanisms. However, for general laboratory use, the hydrolysis method remains the most practical.

Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is arguably the most informative technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. For this compound, the ³¹P NMR spectrum would show a single resonance at a characteristic chemical shift, confirming the presence of a single phosphorus environment. The exact chemical shift would be dependent on the solvent and concentration.

¹H and ¹³C NMR Spectroscopy

¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the phenyl ring. The hydroxyl proton would likely appear as a broad signal, and its chemical shift would be highly dependent on concentration and solvent due to hydrogen bonding.

¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl ring. The carbon atom directly bonded to the phosphorus would show coupling to the phosphorus nucleus (¹J_PC), providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

A strong absorption band for the P=O (phosphoryl) stretching vibration.

Broad absorption due to the O-H stretching of the hydroxyl group, indicative of hydrogen bonding.

Characteristic absorption bands for the C-H and C=C bonds of the phenyl ring.

Absorption related to the P-Cl bond.

Chemical Reactivity and Transformation

Nucleophilic Substitution at the Phosphorus Center

The chlorine atom is a good leaving group, making the phosphorus atom susceptible to nucleophilic attack. This allows for the synthesis of a wide range of derivatives.

Reactions with Alcohols and Phenols

This compound reacts with alcohols and phenols to form the corresponding phosphonate (B1237965) esters. lookchem.com This reaction is typically carried out in the presence of a base to neutralize the HCl that is formed.

Reaction: C₆H₅PO(OH)Cl + R'OH + Base → C₆H₅PO(OH)(OR') + Base·HCl

Reactions with Amines

Reaction with primary or secondary amines yields phosphonamidic acids. These reactions are also typically performed in the presence of a base.

Reaction: C₆H₅PO(OH)Cl + R'R''NH + Base → C₆H₅PO(OH)(NR'R'') + Base·HCl

Reactions Involving the Hydroxyl Group

The acidic proton of the hydroxyl group can be removed by a base. The resulting anion can then act as a nucleophile. Additionally, the hydroxyl group can be converted into other functional groups.

Esterification

The hydroxyl group can be esterified, for example, by reaction with an acyl chloride or an acid anhydride, although reactions at the P-Cl bond are generally more facile.

Conversion to Dichloride

The hydroxyl group can be replaced by a chlorine atom using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which would convert it back to phenylphosphonic dichloride.

Applications in Academic Research

Precursor for the Synthesis of Chiral Phosphonates

Due to its chiral nature, this compound can be used as a starting material for the synthesis of enantiomerically pure phosphonates. This can be achieved by reacting it with a chiral alcohol or by resolving the resulting diastereomeric esters. These chiral phosphonates are of interest as ligands for asymmetric catalysis and as intermediates in the synthesis of biologically active molecules.

Intermediate in the Preparation of Phosphonamidates and Other Derivatives

As outlined in the reactivity section, this compound is a key intermediate for preparing a variety of derivatives, including phosphonamidates and mixed phosphonate (B1237965) esters. lookchem.com These compounds are often synthesized to study their chemical properties, reaction mechanisms, or potential applications in areas such as medicinal chemistry and materials science. nih.govnih.govijpsr.comsciepub.com For instance, phosphonates and their derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents. nih.govfrontiersin.org

Table of Compound Names

Compound Name
2,6-dichloro-m-toluidine
2,3-dimethylaniline
2-bromobenzoic acid
2-chlorobenzoic acid
Acyl chloride
Alcohols
Amines
Carbon tetrachloride
Chiral phosphonates
Flufenamic acid
Glufosinate
Glyphosate
HCl
Meclofenamate Sodium
Mefenamic Acid
o-iodobenzoic acid
Parathion
Phenols
Phenylphosphonamidic acids
Phenylphosphonic acid
Phenylphosphonic dichloride
This compound
Phosphorus pentachloride
Phosphonate esters
Phosphonates
Phosphonamidates
Pyridine
Thionyl chloride
Triphenylphosphine
Triphenylphosphine oxide

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